molecular formula C12H11ClN2O B8408844 2-Chloromethyl-3-methoxy-5-phenyl-pyrazine

2-Chloromethyl-3-methoxy-5-phenyl-pyrazine

Cat. No. B8408844
M. Wt: 234.68 g/mol
InChI Key: UCPVIDIQNCYLJI-UHFFFAOYSA-N
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Patent
US06982268B2

Procedure details

To a solution of (3-methoxy-5-phenyl-pyrazin-2-yl)-methanol (60 mg, 0.28 mmol) in DCM (5 mL) is added SOCl2 (5 eq) at room temperature. The mixture is stirred at room temperature for an additional one hour. Solvent and volatile materials are removed in vacuo to dryness to give 65 mg of 2-chloromethyl-3-methoxy-5-phenyl-pyrazine as an oil.
Name
(3-methoxy-5-phenyl-pyrazin-2-yl)-methanol
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH2:15]O)=[N:5][CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:8]=1.O=S(Cl)[Cl:19]>C(Cl)Cl>[Cl:19][CH2:15][C:4]1[C:3]([O:2][CH3:1])=[N:8][C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][N:5]=1

Inputs

Step One
Name
(3-methoxy-5-phenyl-pyrazin-2-yl)-methanol
Quantity
60 mg
Type
reactant
Smiles
COC=1C(=NC=C(N1)C1=CC=CC=C1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for an additional one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent and volatile materials are removed in vacuo to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1=NC=C(N=C1OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.